molecular formula C13H13ClF3N3O2 B3010623 2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide CAS No. 1385265-21-3

2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide

Cat. No.: B3010623
CAS No.: 1385265-21-3
M. Wt: 335.71
InChI Key: ILKXAIJGVRXPGD-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide is a sophisticated small molecule designed for pharmaceutical and neuroscience research. This compound features a hybrid structure combining a chloropyridine carboxamide scaffold with a pyrrolidinone ring, a motif present in various biologically active compounds . The inclusion of a trifluoroethyl group is of particular interest, as this moiety is a known pharmacophore in modern drug design. The trifluoromethyl (-CF3) group is frequently incorporated into drug candidates to enhance key properties such as metabolic stability, membrane permeability, and binding affinity through its electron-withdrawing nature and high lipophilicity . This makes the compound a valuable intermediate for probing structure-activity relationships (SAR), particularly in the development of central nervous system (CNS) active agents or enzyme inhibitors. While the specific biological profile of this compound requires empirical determination, its structure suggests potential as a key intermediate for medicinal chemistry programs. Researchers can utilize it in the synthesis of more complex molecules or as a tool compound for screening against various biological targets. The presence of the amide and lactam functionalities provides hydrogen bonding donor and acceptor sites, which are critical for interactions with enzyme active sites or receptors . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N3O2/c1-19(11(21)8-2-4-18-10(14)6-8)9-3-5-20(12(9)22)7-13(15,16)17/h2,4,6,9H,3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKXAIJGVRXPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1=O)CC(F)(F)F)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide (CAS Number: 1385265-21-3) is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a trifluoroethyl group and a pyrrolidinone ring, suggests possible interactions with various biological targets, which may lead to significant pharmacological effects. This article reviews the biological activity of this compound based on existing literature, including data tables and relevant case studies.

The chemical properties of 2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide are summarized in the following table:

PropertyValue
Molecular Formula C₁₃H₁₃ClF₃N₃O₂
Molecular Weight 335.71 g/mol
CAS Number 1385265-21-3
Density Not Available
Boiling Point Not Available
Melting Point Not Available

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within biological systems. The trifluoroethyl group and pyrrolidinone ring are believed to enhance its binding affinity and selectivity towards these targets. This interaction may modulate enzyme activity or receptor function, leading to downstream effects on cellular pathways and physiological processes.

Neuropharmacological Effects

Compounds with trifluoroethyl groups have been reported to influence neurotransmitter systems. For example, some fluorinated compounds have shown enhanced potency in inhibiting serotonin uptake and modulating cholinergic receptors . The potential neuropharmacological effects of 2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide warrant further investigation given the importance of these pathways in neurodegenerative diseases.

Study on Structural Activity Relationships (SAR)

A detailed SAR study involving similar compounds highlighted that the presence of halogen substituents significantly influenced biological activity. In particular, the introduction of a trifluoromethyl group was associated with improved binding affinity to target proteins involved in cancer progression . This finding supports the hypothesis that 2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide may exhibit enhanced biological activity due to its structural features.

Clinical Relevance

While direct clinical studies on this specific compound are currently lacking, research into related compounds suggests potential therapeutic applications in oncology and neurology. The exploration of trifluorinated compounds in drug design has been fruitful, leading to the development of several FDA-approved drugs that incorporate similar functionalities .

Comparison with Similar Compounds

Target Compound

  • Core: Pyridine-4-carboxamide linked to a pyrrolidinone (5-membered lactam) ring.

N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (Akkurt et al.)

  • Core: Pyridine-3-carboxamide linked to a thiazolidinone (5-membered ring with sulfur and ketone).
  • Key Features: The thiazolidinone ring is substituted with a 4-chlorophenyl group, enabling π–π stacking interactions and distinct hydrogen bonding patterns (e.g., N–H⋯N, C–H⋯O) .

5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (Parchem)

  • Core : Pyridine-3-carboxamide with a 6-oxo group and trifluoromethylbenzyl substituent.
  • Key Features : The difluorophenyl and trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism.

Substituent Effects on Physicochemical Properties

Compound Heterocycle Substituents Molecular Weight* Key Interactions
Target Compound Pyrrolidinone 2-Chloro, Trifluoroethyl ~350 (estimated) Predicted C–F⋯H–N/C–H⋯O (based on analogs)
Akkurt’s Compound Thiazolidinone 4-Chlorophenyl, Methyl 347.82 N–H⋯N, C–H⋯O, π–π stacking (3.794 Å)
Parchem Compound Pyridine-6-one 2,4-Difluorophenyl, Trifluoromethylbenzyl ~450 (estimated) Enhanced lipophilicity (logP ~3.5–4.0)

*Molecular weights estimated based on structural analogs.

  • Trifluoroethyl vs. Chlorophenyl: The trifluoroethyl group in the target compound increases electronegativity and steric bulk compared to the chlorophenyl group in Akkurt’s compound. This may reduce π–π stacking but improve solubility in nonpolar environments.
  • Thiazolidinone vs. Pyrrolidinone: The sulfur atom in thiazolidinone (Akkurt’s compound) introduces polarizability and hydrogen-bond acceptor sites absent in pyrrolidinone.

Crystallographic and Hydrogen-Bonding Patterns

  • Akkurt’s Compound: Exhibits intermolecular N–H⋯N (2.72 Å) and C–H⋯O (2.68–3.24 Å) interactions, stabilizing a monoclinic crystal lattice . The 4-chlorophenyl group participates in C–H⋯Cl contacts (3.13–3.48 Å) .
  • Target Compound: While crystallographic data are unavailable, the trifluoroethyl group likely engages in weaker C–F⋯H–C interactions compared to chlorophenyl’s C–H⋯Cl. The pyrrolidinone’s lactam oxygen may act as a hydrogen-bond acceptor.

Pharmacological Implications

  • Akkurt’s Compound: References cite nicotinamide derivatives as having antimicrobial and enzyme-inhibitory properties . The thiazolidinone core is associated with antidiabetic and anti-inflammatory activities.
  • Target Compound: The trifluoroethyl-pyrrolidinone motif is common in kinase inhibitors (e.g., JAK/STAT pathways), though direct evidence is lacking. Fluorinated groups often enhance blood-brain barrier penetration.

Q & A

Q. Yield Optimization Strategies :

  • Catalyst Screening : Use palladium-based catalysts for trifluoroethylation to reduce reaction time (e.g., 10–12 hours) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) improves purity (>98% by HPLC) .

Basic Research Question: How should structural characterization be performed to confirm the compound’s identity?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for diagnostic peaks:
  • N-methyl protons at δ 2.8–3.1 ppm.
  • Trifluoroethyl group (CF₃CH₂) at δ 3.5–4.0 ppm .
    • ¹³C NMR : Carbonyl carbons (C=O) appear at δ 165–175 ppm .
  • X-ray Crystallography :
    • Analyze bond angles (e.g., C–N–C in pyrrolidinone: ~118°) and torsion angles to confirm stereochemistry .
    • π-π stacking distances between pyridine and aromatic rings (3.7–3.8 Å) validate intermolecular interactions .

Advanced Research Question: How can researchers resolve contradictions in reaction outcomes during scale-up synthesis?

Methodological Answer:
Common contradictions (e.g., reduced yields or byproduct formation) arise from:

  • Solvent Polarity Effects : Higher polarity solvents (e.g., DMF) may stabilize intermediates but promote hydrolysis. Compare outcomes in dichloromethane vs. THF .
  • Thermodynamic vs. Kinetic Control : For trifluoroethylation, lower temperatures (0–5°C) favor kinetic products, while higher temperatures (25°C) may lead to thermodynamic byproducts .
  • Analytical Validation : Use LC-MS to detect trace impurities (<0.5%) that NMR might miss .

Case Study :
In a scaled-up synthesis of a related compound, inconsistent yields (45–70%) were traced to moisture sensitivity. Implementing rigorous drying protocols (molecular sieves, argon atmosphere) stabilized intermediates and improved reproducibility .

Advanced Research Question: What computational approaches are suitable for analyzing this compound’s binding interactions?

Methodological Answer:

  • Molecular Docking :
    • Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., kinases).
    • Key parameters:
  • Hydrogen bonds between the carboxamide group and receptor residues (distance: 2.6–3.1 Å) .
  • Hydrophobic interactions with the trifluoroethyl group (van der Waals energy: −2.5 to −3.0 kcal/mol) .
  • MD Simulations :
    • Run 100-ns simulations in GROMACS to assess stability of π-π interactions under physiological conditions (310 K, 1 atm) .

Validation :
Compare computational predictions with experimental data (e.g., IC₅₀ values from enzyme assays). Discrepancies >10% may indicate force field inaccuracies .

Advanced Research Question: How can researchers address discrepancies between crystallographic and spectroscopic data?

Methodological Answer:

  • Root Causes :
    • Dynamic Disorder : Crystallography may average disordered regions (e.g., trifluoroethyl orientation), while NMR captures dynamic behavior .
    • Solvent Effects : Crystalline vs. solution-state conformations differ due to packing forces.
  • Resolution Strategies :
    • Variable-Temperature NMR : Detect conformational flexibility (e.g., coalescence of pyrrolidinone ring protons at 300–320 K) .
    • DFT Calculations : Optimize gas-phase and solvent-phase geometries (B3LYP/6-31G*) to match experimental data .

Example :
In a related carboxamide, crystallography showed a planar carboxamide group, while NMR indicated rotation. DFT revealed a low-energy barrier (ΔG‡ = 8–10 kcal/mol), explaining the discrepancy .

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